REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[OH:11].CI.[CH3:14]N(C)C=O.[OH-].[Na+]>[Ag]=O.C(O)C>[CH3:14][O:11][C:3]1[C:2]([CH3:1])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(C(=O)O)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 7.1 g
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a residue which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in base
|
Type
|
ADDITION
|
Details
|
treated with decolorizing charcoal
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |